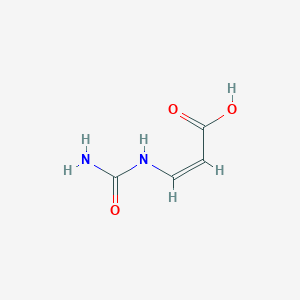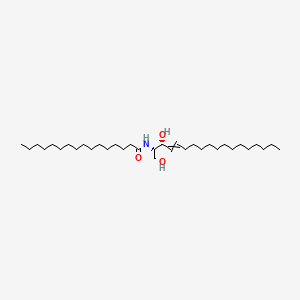
Ureidoacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ureidoacrylic acid is the (Z)-3-ureido derivative of acrylic acid. It derives from an acrylic acid. It is a conjugate acid of a ureidoacrylate.
Aplicaciones Científicas De Investigación
1. Lithium-Ion Battery Technology
Ureidoacrylic acid derivatives have been employed in the development of lithium-ion battery technology. For instance, a ureido-pyrimidinone-functionalized poly(acrylic acid) was developed as a high-performance polymer binder for Si anodes in lithium-ion batteries. This polymer demonstrated potential for improving the electrochemical performance of Si anodes, showing a high capacity and efficiency even after numerous charge/discharge cycles (Nam et al., 2020).
2. Pyrimidine Degradation and Biochemistry
In the field of biochemistry, ureidoacrylic acid has been identified as a product of the novel Rut pathway in Escherichia coli. This pathway involves the cleavage of the uracil ring, resulting in ureidoacrylate, and plays a crucial role in the organism's nitrogen metabolism (Kim et al., 2010).
3. Soil Remediation
Polyacrylate polymers, related to ureidoacrylic acid, have been used for soil remediation, particularly in copper-contaminated soils. Their application has been shown to enhance plant growth and improve soil quality, thus indicating their potential in environmental remediation efforts (Varennes & Queda, 2005).
4. Hydrogel Nanocomposite Development
The development of hydrogel nanocomposites using acrylic acid and other components has been explored. Such nanocomposites have potential applications in various fields due to their unique physical properties, such as high absorption capacity and structural integrity (Shahzamani et al., 2020).
5. Controlled-Release Fertilizers
Acrylic latexes, a derivative of acrylic acid, have been used in creating controlled-release fertilizers. The modification of these latexes can effectively delay the release of nutrients, such as urea, which is crucial for sustainable agricultural practices (Shen et al., 2017).
Propiedades
Nombre del producto |
Ureidoacrylic acid |
|---|---|
Fórmula molecular |
C4H6N2O3 |
Peso molecular |
130.1 g/mol |
Nombre IUPAC |
(Z)-3-(carbamoylamino)prop-2-enoic acid |
InChI |
InChI=1S/C4H6N2O3/c5-4(9)6-2-1-3(7)8/h1-2H,(H,7,8)(H3,5,6,9)/b2-1- |
Clave InChI |
JDSSVQWHYUVDDF-UPHRSURJSA-N |
SMILES isomérico |
C(=C\NC(=O)N)\C(=O)O |
SMILES canónico |
C(=CNC(=O)N)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(2-Methoxyphenyl)-1-piperidinyl]-(5-methyl-1-phenyl-4-pyrazolyl)methanone](/img/structure/B1225842.png)

![3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide](/img/structure/B1225846.png)

![2-[4-[4-(Difluoromethoxy)phenyl]-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid ethyl ester](/img/structure/B1225848.png)
![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B1225849.png)
![4-[[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy]benzoic acid methyl ester](/img/structure/B1225851.png)
![4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B1225854.png)
![3-[[[(1-Oxo-2,2-diphenylethyl)amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1225860.png)
![2-[5-[(E)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225862.png)

![N-[2-[4-[(4-chlorophenyl)-oxomethyl]-1-piperazinyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225867.png)
![5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B1225869.png)